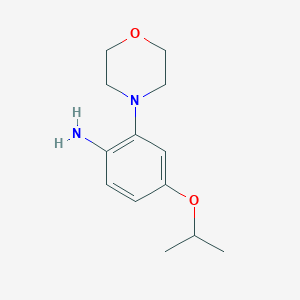![molecular formula C17H9Cl4N3O2S B13721118 [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including isothiazole, carbamoyl, and oxime, which contribute to its diverse reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime typically involves multi-step organic reactions The initial step often includes the formation of the isothiazole ring, which can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can lead to the formation of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound is explored for its use in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other isothiazole derivatives and oxime-containing molecules. Examples include:
- [2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl benzaldehyde oxime
- [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,4-dichlorobenzaldehyde oxime
Uniqueness
The uniqueness of [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from similar compounds.
属性
分子式 |
C17H9Cl4N3O2S |
|---|---|
分子量 |
461.1 g/mol |
IUPAC 名称 |
[(2,6-dichlorophenyl)methylideneamino] N-[3-(2,6-dichlorophenyl)-1,2-thiazol-4-yl]carbamate |
InChI |
InChI=1S/C17H9Cl4N3O2S/c18-10-3-1-4-11(19)9(10)7-22-26-17(25)23-14-8-27-24-16(14)15-12(20)5-2-6-13(15)21/h1-8H,(H,23,25) |
InChI 键 |
LZACBVQXZLISMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C=NOC(=O)NC2=CSN=C2C3=C(C=CC=C3Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)
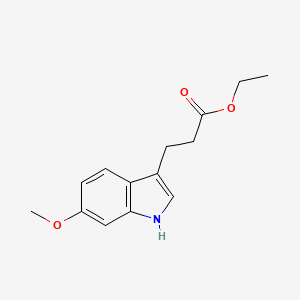

![Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13721061.png)
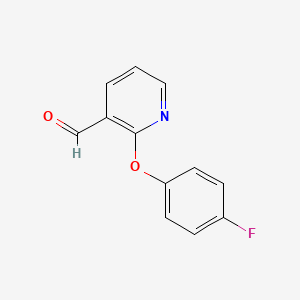

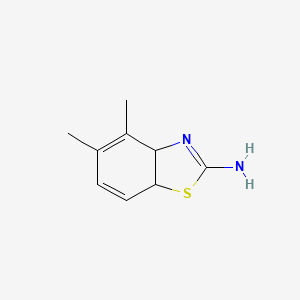

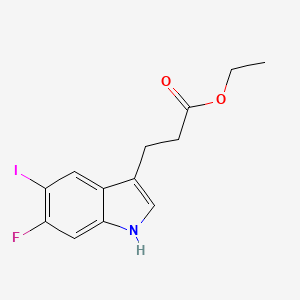
![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
